molecular formula C23H25ClN6O B2666101 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 1396809-24-7

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2666101
CAS No.: 1396809-24-7
M. Wt: 436.94
InChI Key: WXPINDLJTJBTJE-UHFFFAOYSA-N
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Description

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinyl Piperidine Core: This involves the reaction of 2-chlorophenyl hydrazine with a suitable pyridazine derivative under acidic conditions to form the pyridazinyl piperidine core.

    Indazole Ring Formation: The indazole ring is formed through a cyclization reaction involving the piperidine derivative and a suitable indazole precursor.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound, leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby modulating various biological activities.

    Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its unique combination of a pyridazinyl piperidine core and an indazole ring, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c24-18-7-3-1-5-16(18)20-9-10-21(28-26-20)30-13-11-15(12-14-30)25-23(31)22-17-6-2-4-8-19(17)27-29-22/h1,3,5,7,9-10,15H,2,4,6,8,11-14H2,(H,25,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPINDLJTJBTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NC3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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